molecular formula C21H29N5O6S B568977 (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester CAS No. 1621083-39-3

(3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester

Cat. No. B568977
M. Wt: 479.552
InChI Key: DFYLQCWUMLCCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester is a useful research compound. Its molecular formula is C21H29N5O6S and its molecular weight is 479.552. The purity is usually 95%.
BenchChem offers high-quality (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Deprotection and Acylation : Research on penta-N-protected polyamides, such as derivatives of thermopentamine, demonstrates the utility of tert-butyl esters in the selective deprotection and acylation of amino-protecting groups. This methodology allows for the controlled synthesis of compounds with multiple amino-protecting groups, highlighting the importance of tert-butyl esters in complex synthetic strategies (J. Pak & M. Hesse, 1998).

  • Asymmetric Mannich Reaction : The synthesis of tert-butyl esters via asymmetric reactions, such as the Mannich reaction, showcases their role in producing chiral compounds. This method emphasizes the versatility of tert-butyl esters in enabling selective synthesis for compounds with specific stereochemical configurations (J. Yang, S. Pan, & B. List, 2009).

Industrial Application

  • Improved Synthetic Methods : Studies on pyridazine derivatives reveal improved synthetic methods for producing 3-sulfanilyl-6-alkoxypyridazine, demonstrating the industrial applicability of tert-butyl ester derivatives in yielding high-quality compounds for further research or commercial use (T. Horie & T. Ueda, 1962).

Antiproliferative Activities

  • Anticancer Potential : The synthesis of derivatives linked to N-t-Boc-hexylenediamine and their evaluation for antiproliferative activities against cancer cells underscores the therapeutic potential of tert-butyl ester compounds. This area of research indicates the promise of these compounds in the development of new cancer therapies (F. Kohen et al., 2007).

Crystallographic Studies

  • Structural Analysis : The preparation and crystallographic analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester highlight the importance of tert-butyl esters in structural biology and materials science. Through X-ray diffraction, the non-planar conformation and interactions within the crystal structure of such compounds can be elucidated, contributing to our understanding of molecular design and function (R. Kant, Vishal Singh, & A. Agarwal, 2015).

properties

IUPAC Name

tert-butyl N-[3-[5-[(4-acetamidophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O6S/c1-14(27)24-15-8-10-17(11-9-15)33(29,30)26-18-19(31-5)25-16(13-23-18)7-6-12-22-20(28)32-21(2,3)4/h8-11,13H,6-7,12H2,1-5H3,(H,22,28)(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYLQCWUMLCCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(N=C2OC)CCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(5-(4-acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate

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